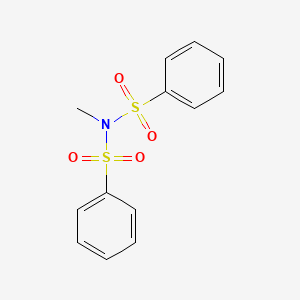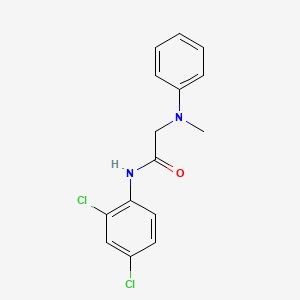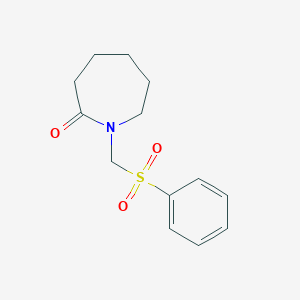![molecular formula C13H15N3O4 B8041036 ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate](/img/structure/B8041036.png)
ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound identified as “ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate” is a chemical entity with unique properties and applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate involves several steps, typically starting with the selection of appropriate raw materials and reagents. The synthetic route may include reactions such as alkylation, halogenation, and cyclization, depending on the desired final structure. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired yield and purity of the compound .
Industrial Production Methods
Industrial production of this compound often involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale production, ensuring cost-effectiveness, and maintaining high purity standards. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
Types of Reactions
ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include halogens, oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are optimized to achieve the desired transformation efficiently .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds .
Applications De Recherche Scientifique
ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the creation of complex molecules.
Biology: Employed in biochemical assays and studies to understand its interaction with biological molecules.
Medicine: Investigated for its potential therapeutic properties, including its role in drug development and disease treatment.
Mécanisme D'action
The mechanism of action of ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate include those with comparable chemical structures and properties. Examples may include other alkylated derivatives or halogenated compounds .
Uniqueness
What sets this compound apart from similar compounds is its unique combination of chemical properties, such as its reactivity, stability, and specific interactions with biological targets. These characteristics make it a valuable compound in various scientific and industrial applications .
Propriétés
IUPAC Name |
ethyl (2E)-3-oxo-2-[[2-(pyridine-4-carbonyl)hydrazinyl]methylidene]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c1-3-20-13(19)11(9(2)17)8-15-16-12(18)10-4-6-14-7-5-10/h4-8,15H,3H2,1-2H3,(H,16,18)/b11-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBIIPHQQODVZHO-DHZHZOJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CNNC(=O)C1=CC=NC=C1)C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C/NNC(=O)C1=CC=NC=C1)/C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl N-[(2,4-dioxo-3,1-benzoxazin-1-yl)methyl]-N-methylcarbamate](/img/structure/B8041002.png)


![ethyl N-[(2,6-dichlorophenyl)-(ethoxycarbonylamino)methyl]carbamate](/img/structure/B8041023.png)

![Methyl 2-[2-[(2-hydroxyethoxycarbonylamino)carbamoyl]anilino]-2-oxoacetate](/img/structure/B8041029.png)


